An In-depth Technical Guide to 4,4'-Dichloro-trans-stilbene: Synthesis, Properties, and Applications in Research and Development
An In-depth Technical Guide to 4,4'-Dichloro-trans-stilbene: Synthesis, Properties, and Applications in Research and Development
Introduction
Stilbenes, a class of organic compounds characterized by a 1,2-diphenylethylene core structure, have garnered significant attention in the scientific community for their diverse biological activities and photochemical properties.[1][2] Among the numerous derivatives, halogenated stilbenes are of particular interest due to the profound impact of halogen substitution on their physicochemical properties and biological efficacy. This guide provides a comprehensive technical overview of 4,4'-Dichloro-trans-stilbene, a symmetrically substituted stilbene derivative, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, synthesis methodologies, reactivity, and potential applications, with a focus on providing practical insights for laboratory work.
Core Compound Identification and Physicochemical Properties
Proper identification and understanding of the physicochemical properties of a compound are paramount for its effective use in research.
Molecular Formula: C₁₄H₁₀Cl₂[5]
Molecular Weight: 249.14 g/mol [3]
Appearance: White to off-white crystalline solid.[4]
Table 1: Physicochemical Properties of 4,4'-Dichloro-trans-stilbene
| Property | Value | Reference(s) |
| Melting Point | 176 °C | [4] |
| Boiling Point | Not readily available | |
| Solubility | Soluble in toluene | [3] |
| Purity | Typically >98.0% (by GC) | [4] |
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key expected signals include:
-
A singlet for the two vinylic protons, anticipated in the region of δ 7.0-7.2 ppm. The trans configuration results in a characteristic chemical shift for these protons.[7]
-
Two doublets for the eight aromatic protons. The protons ortho and meta to the chloro substituent will exhibit distinct chemical shifts, likely in the range of δ 7.2-7.6 ppm.[8]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework. Expected signals include:
-
A signal for the vinylic carbons.
-
Signals for the aromatic carbons, with distinct chemical shifts for the carbon bearing the chlorine atom, the ipso-carbon, and the ortho- and meta-carbons. The chemical shifts for aromatic carbons typically fall within the δ 110-165 ppm range.[9][10]
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
C-H stretching vibrations for the aromatic and vinylic protons.
-
C=C stretching vibrations for the aromatic rings and the central double bond.
-
C-Cl stretching vibrations.
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M+) at m/z 248 and 250 in a characteristic isotopic pattern due to the presence of two chlorine atoms.
Synthesis and Purification
The synthesis of 4,4'-Dichloro-trans-stilbene can be achieved through several established methods for stilbene synthesis, most notably the Wittig and Heck reactions.[1][11][12]
Wittig Reaction: A Classic Approach
The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds.[13][14] The synthesis of 4,4'-Dichloro-trans-stilbene via this route typically involves the reaction of a phosphorus ylide with an aldehyde.
Conceptual Workflow for Wittig Synthesis:
Caption: Workflow for the Wittig synthesis of 4,4'-Dichloro-trans-stilbene.
Experimental Protocol (Adapted from general Wittig procedures): [13]
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-chlorobenzyltriphenylphosphonium chloride in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to the suspension with vigorous stirring. The formation of the ylide is indicated by a color change (typically to deep red or orange). Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 4-chlorobenzaldehyde in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product, which may contain both cis and trans isomers along with triphenylphosphine oxide, can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate, to yield the desired trans-isomer.[15]
Heck Reaction: A Palladium-Catalyzed Alternative
The Heck reaction offers a powerful and versatile method for the synthesis of stilbenes through the palladium-catalyzed coupling of an aryl halide with an alkene.[11][16]
Conceptual Workflow for Heck Synthesis:
Caption: Workflow for the Heck synthesis of 4,4'-Dichloro-trans-stilbene.
Experimental Protocol (Adapted from general Heck procedures): [11]
-
Reaction Setup: To a reaction vessel, add 4-chloroiodobenzene or 4-chlorobromobenzene, styrene, a palladium catalyst (e.g., palladium(II) acetate), a suitable phosphine ligand (if required), and a base (e.g., potassium carbonate or triethylamine).
-
Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Reaction Execution: Heat the reaction mixture to a temperature typically between 80-140 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst and any inorganic salts.
-
Dilute the filtrate with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel followed by recrystallization.
Reactivity and Chemical Behavior
The chemical reactivity of 4,4'-Dichloro-trans-stilbene is primarily dictated by the presence of the carbon-carbon double bond and the chlorinated aromatic rings.
-
Photoisomerization: Like other stilbenes, the trans isomer can undergo photoisomerization to the cis isomer upon exposure to ultraviolet (UV) light.[1] This property is of interest in the development of photoswitchable materials.
-
Oxidation and Reduction: The double bond can be subjected to various oxidation reactions (e.g., epoxidation, dihydroxylation) and reduction reactions (e.g., catalytic hydrogenation to form the corresponding bibenzyl derivative).
-
Electrophilic Addition: The double bond can undergo electrophilic addition reactions, although the reactivity may be influenced by the electron-withdrawing nature of the chloro-substituted phenyl groups.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituents on the aromatic rings can potentially participate in further cross-coupling reactions under specific catalytic conditions, allowing for the synthesis of more complex derivatives.
Applications in Research and Drug Development
The stilbene scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2] While the biological profile of 4,4'-Dichloro-trans-stilbene is not as extensively studied as that of its hydroxylated analog, resveratrol, the introduction of chlorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
-
Potential as an Antioxidant and Anti-aging Agent: Halogenated stilbene derivatives have been investigated for their antioxidant properties. The introduction of halogens can enhance the lipophilicity of the molecule, potentially improving its bioavailability and cellular uptake.[1][17]
-
Anticancer Research: Stilbene derivatives are known to possess anticancer properties, acting through various mechanisms such as the induction of apoptosis and the inhibition of cell proliferation.[18][19] The cytotoxic effects of halogenated stilbenes are an active area of research.
-
Research Chemical and Building Block: 4,4'-Dichloro-trans-stilbene serves as a valuable research chemical and a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its defined stereochemistry and reactive sites make it a useful starting material in medicinal chemistry programs.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 4,4'-Dichloro-trans-stilbene.
-
Hazard Summary: This compound may be harmful if swallowed and can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4,4'-Dichloro-trans-stilbene is a valuable compound for researchers in organic synthesis, medicinal chemistry, and materials science. Its well-defined structure and the potential for diverse chemical transformations make it an attractive scaffold for the development of novel molecules with interesting biological and photophysical properties. This guide has provided a comprehensive overview of its key characteristics, synthesis, and potential applications, offering a solid foundation for its effective and safe utilization in the laboratory.
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